Ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate
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Overview
Description
Ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate is a chemical compound with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol It is known for its unique structure, which includes a pyrazolidine ring fused with a phenyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate typically involves the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazolidine ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate can be compared with similar compounds such as:
Ethyl 5-oxopyrrolidine-3-carboxylate: Similar structure but lacks the phenyl group, resulting in different chemical properties and biological activities.
Ethyl 2-oxo-3-piperidinecarboxylate: Contains a piperidine ring instead of a pyrazolidine ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
7426-59-7 |
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Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)10-8-11(15)13-14(10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,15) |
InChI Key |
STTAICPCDXTJTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=O)NN1C2=CC=CC=C2 |
Origin of Product |
United States |
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